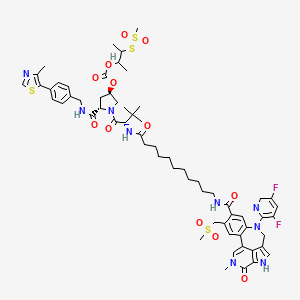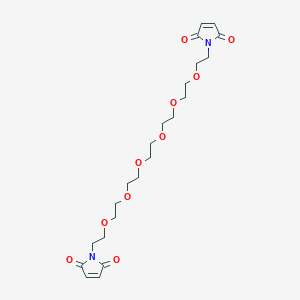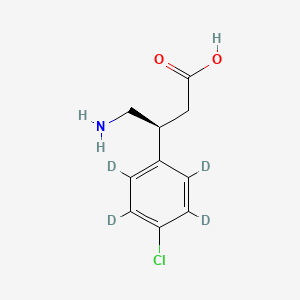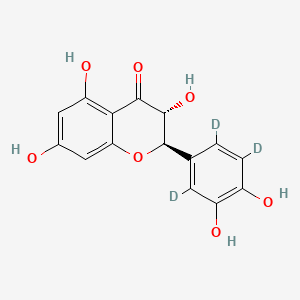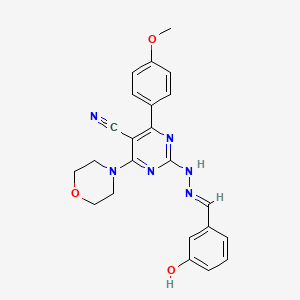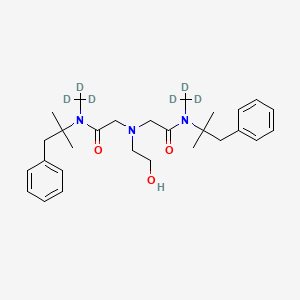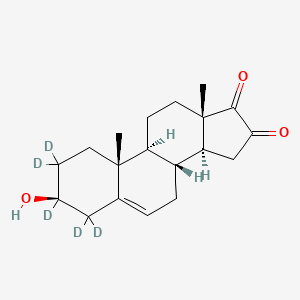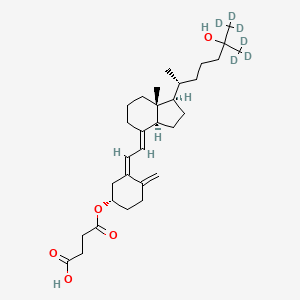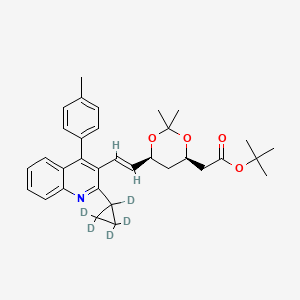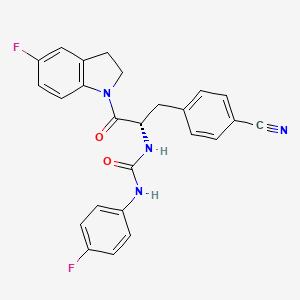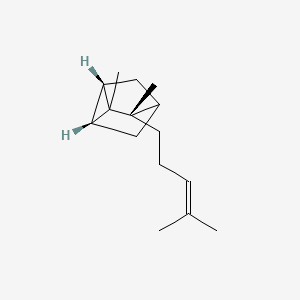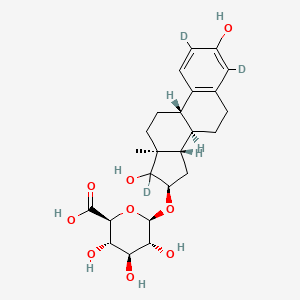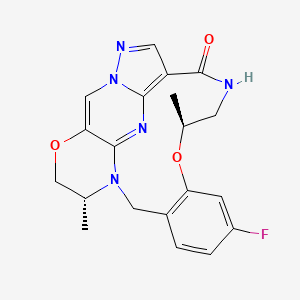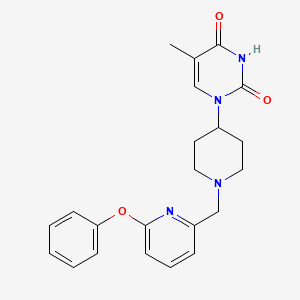
MtTMPK-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MtTMPK-IN-1 is a highly effective inhibitor of Mycobacterium tuberculosis thymidylate kinase. This compound exhibits an IC50 value of 2.5 micromolar and demonstrates moderate to weak activity against Mycobacterium tuberculosis H37Rv. Additionally, it shows low cytotoxicity in human fibroblast cells MRC-5 .
Méthodes De Préparation
The synthesis of MtTMPK-IN-1 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of the core scaffold followed by the introduction of various functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
MtTMPK-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
MtTMPK-IN-1 is a valuable tool in scientific research, particularly in the study of tuberculosis. Its primary application is in the inhibition of Mycobacterium tuberculosis thymidylate kinase, making it a potential candidate for the development of new anti-tuberculosis drugs. Additionally, it is used in biochemical studies to understand the role of thymidylate kinase in bacterial DNA synthesis and replication. In the field of medicine, this compound is being explored for its potential therapeutic applications in treating tuberculosis .
Mécanisme D'action
MtTMPK-IN-1 exerts its effects by inhibiting the activity of Mycobacterium tuberculosis thymidylate kinase. This enzyme is crucial for the synthesis of thymidine triphosphate, a building block of DNA. By inhibiting this enzyme, this compound disrupts the DNA synthesis and replication process in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth and proliferation .
Propriétés
Formule moléculaire |
C22H24N4O3 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
5-methyl-1-[1-[(6-phenoxypyridin-2-yl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N4O3/c1-16-14-26(22(28)24-21(16)27)18-10-12-25(13-11-18)15-17-6-5-9-20(23-17)29-19-7-3-2-4-8-19/h2-9,14,18H,10-13,15H2,1H3,(H,24,27,28) |
Clé InChI |
BKRRWLAIGUKKJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=NC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


